4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
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Overview
Description
4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a complex organic compound featuring an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to bind with high affinity to multiple receptors .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
Compounds with similar structures have been reported to stimulate several signal transduction cascades, leading to cell proliferation and dna synthesis .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have shown potent anti-proliferative activities against a number of cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Imidazo[2,1-b]thiazole Core
Starting Materials:
p-Toluidine, 2-bromoacetophenone, and thiourea.Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the imidazo[2,1-b]thiazole ring.
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Acetylation
Starting Material: The imidazo[2,1-b]thiazole derivative.
Reagents: Acetic anhydride and a base such as pyridine.
Reaction Conditions: The reaction is performed at room temperature to introduce the acetamido group.
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Coupling with Benzamide
Starting Material: The acetylated imidazo[2,1-b]thiazole.
Reagents: Benzoyl chloride and a base like triethylamine.
Reaction Conditions: The reaction is conducted under anhydrous conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction can convert nitro groups to amines or reduce carbonyl groups to alcohols.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide or electrophiles for nucleophilic substitution.
Conditions: Reactions are typically performed in polar solvents under mild to moderate temperatures.
Scientific Research Applications
4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has several applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry.
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Biology
- Investigated for its antimicrobial and antiviral properties.
- Studied for its potential as an enzyme inhibitor.
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Medicine
- Explored for its anticancer activity, particularly against leukemia and prostate cancer cell lines .
- Potential use in developing new therapeutic agents for various diseases.
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Industry
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
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Imidazo[2,1-b]thiazole Derivatives
- Compounds with similar core structures but different substituents.
- Examples: 6-(p-Tolyl)imidazo[2,1-b]thiazole-3-carboxylic acid, 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)ethyl)benzamide.
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Benzamide Derivatives
- Compounds with the benzamide moiety but different heterocyclic cores.
- Examples: N-(4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)ethyl)benzamide, 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzoic acid.
Uniqueness
4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its imidazo[2,1-b]thiazole core is particularly notable for its role in medicinal chemistry, offering a versatile scaffold for drug development.
Properties
IUPAC Name |
4-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-2-4-14(5-3-13)18-11-25-17(12-28-21(25)24-18)10-19(26)23-16-8-6-15(7-9-16)20(22)27/h2-9,11-12H,10H2,1H3,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGOILDFWDKUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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